3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride is a chemical compound with the CAS number 1374121-29-5. It is classified as a heterocyclic compound, specifically a pyridazine derivative, featuring a piperazine ring and a trifluoromethyl group. The molecular formula of this compound is , and it has a molecular weight of 305.12 g/mol. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride can be approached through several methods, typically involving the formation of the pyridazine ring followed by functionalization with the piperazine moiety and trifluoromethyl group.
The molecular structure of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride features:
The compound's structural representation can be summarized as follows:
Cl.Cl.FC(F)(F)c1nnc2ccc(N3CCNCC3)nn12
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity in adjacent positions.
While specific mechanisms for 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride are not extensively documented, compounds with similar structures often exhibit pharmacological activities through interactions with neurotransmitter receptors or enzymes.
Studies suggest that pyridazine derivatives may act as inhibitors or modulators in various biological pathways, including those involved in neuropharmacology and cancer therapy.
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride has potential applications in:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: